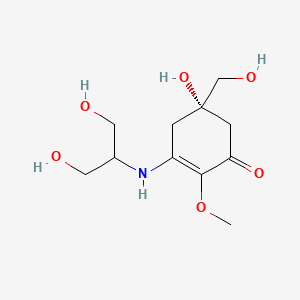
Mycosporine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycosporine is a tertiary alcohol.
Wissenschaftliche Forschungsanwendungen
Photoprotection
UV Absorption Capabilities
MAAs are primarily recognized for their ability to absorb ultraviolet (UV) radiation, making them effective natural sunscreens. They can absorb light in the UV-A (320–400 nm) and UV-B (280–320 nm) ranges without generating free radicals, which is crucial for preventing skin damage caused by UV exposure .
Case Study: Efficacy in Skin Protection
Research has demonstrated that MAAs like this compound-glycine significantly reduce UVB-induced skin photodamage in animal models. They alleviate skin swelling and epidermal thickening, showcasing their potential as protective agents against UV radiation .
Antioxidant Properties
Mechanism of Action
MAAs exhibit strong antioxidant properties, effectively scavenging reactive oxygen species (ROS) generated by environmental stressors such as UV radiation. Studies indicate that compounds like shinorine and this compound-glycine have higher antioxidative activity compared to conventional antioxidants like ascorbic acid .
Case Study: In Vitro Analysis
In vitro studies have shown that this compound-glycine can inhibit lipid peroxidation and demonstrate dose-dependent radical scavenging activity. This suggests their potential use in formulations aimed at reducing oxidative stress in skin cells .
Anti-Inflammatory Applications
Mechanism of Action
MAAs have been identified as anti-inflammatory agents. They inhibit the expression of inflammation-related markers such as COX-2 in human keratinocytes and macrophage models, which could be beneficial in treating inflammatory conditions .
Case Study: Cellular Response
In experiments with immortalized human keratinocytes, this compound-glycine and shinorine were shown to suppress COX-2 expression in a concentration-dependent manner, highlighting their potential in anti-inflammatory therapies .
Biomedical Applications
Novel Therapeutic Uses
Recent studies have explored the application of MAAs in combating viral infections, including SARS-CoV-2. Computational docking studies indicated that MAAs can bind to the active sites of the ACE2 receptor, potentially blocking viral entry into host cells without cytotoxic effects .
Cosmetic Applications
Formulation Benefits
The incorporation of MAAs into cosmetic formulations offers multiple benefits due to their photoprotective and antioxidant properties. They can enhance the efficacy of skincare products aimed at preventing photoaging and improving skin health .
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Photoprotection | Natural sunscreens | Effective UV absorption without free radical generation |
| Antioxidant Properties | Skin health formulations | Higher antioxidative activity than ascorbic acid |
| Anti-Inflammatory | Treatments for skin inflammation | Inhibition of COX-2 expression |
| Biomedical Applications | Potential antiviral agents | Binding to ACE2 receptor may block SARS-CoV-2 entry |
| Cosmetic Applications | Anti-aging and skin protection products | Enhances stability and efficacy of formulations |
Non-Biomedical Applications
Beyond biomedical uses, MAAs also find applications as photostabilizing additives in various materials such as paints, varnishes, and polymers. Their ability to protect against UV degradation makes them valuable for enhancing the longevity of these products .
Eigenschaften
CAS-Nummer |
59719-29-8 |
|---|---|
Molekularformel |
C11H19NO6 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
(5S)-3-(1,3-dihydroxypropan-2-ylamino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO6/c1-18-10-8(12-7(4-13)5-14)2-11(17,6-15)3-9(10)16/h7,12-15,17H,2-6H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
VVTDHOIRNPCGTH-NSHDSACASA-N |
SMILES |
COC1=C(CC(CC1=O)(CO)O)NC(CO)CO |
Isomerische SMILES |
COC1=C(C[C@](CC1=O)(CO)O)NC(CO)CO |
Kanonische SMILES |
COC1=C(CC(CC1=O)(CO)O)NC(CO)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















